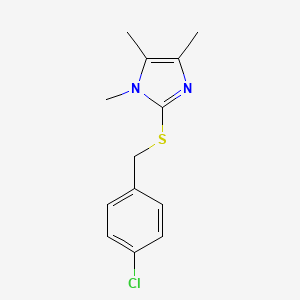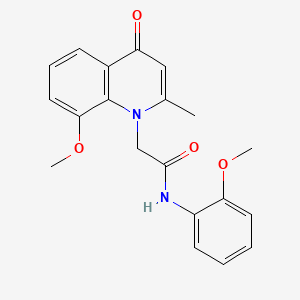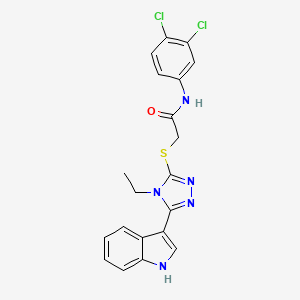
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonism
4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide derivatives have been identified as potent and selective histamine H3 receptor antagonists. Studies have highlighted the efficacy of such compounds, particularly in the form of 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide derivatives of histamine homologues. These compounds demonstrate high receptor affinity and significant potential in biological assays, especially when using imidazol-4-ylbutyl analogues (Tozer et al., 1999).
Structural and Reactivity Studies
Research has also focused on the structural and reactivity aspects of compounds similar to 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide. For instance, the synthesis and characterization of novel ruthenium hydrogen sulfide dihydride complexes, which include derivatives of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, have been documented. These studies delve into the reaction mechanisms and structural characterization of these complexes (Chatwin et al., 2003).
Synthesis of Cyclic Sulfonamides
The compound has also been used in the synthesis of cyclic sulfonamides, a novel class of chemicals. Through intramolecular Diels-Alder reactions, researchers have synthesized substituted hexahydrobenzo[d]isothiazole and benzo[e][1,2]thiazine dioxides. These compounds have potential applications in various chemical processes and as intermediates in pharmaceuticals (Greig et al., 2001).
Corrosion Inhibition
Studies have also been conducted on the use of related compounds for corrosion inhibition. For instance, derivatives like 1,3,4-oxadiazole have been synthesized and their efficacy in inhibiting corrosion on mild steel in sulphuric acid has been assessed. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Ammal et al., 2018).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, the action of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHKFNRUIUJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2435845.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2435850.png)
![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)
![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)

